molecular formula C15H15N3O2S B12194111 ethyl N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate

ethyl N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate

Cat. No.: B12194111
M. Wt: 301.4 g/mol
InChI Key: NTHVJKORHPUXAT-UHFFFAOYSA-N
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Description

Ethyl N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a potent and selective antagonist of the P2X7 (P2RX7) receptor, an ATP-gated ion channel highly expressed on immune and glial cells . The P2X7 receptor is a critical mediator of the NLRP3 inflammasome activation pathway, leading to the release of mature interleukin-1β (IL-1β) and other pro-inflammatory cytokines. This compound is therefore a valuable pharmacological tool for investigating neuroinflammatory processes, chronic pain pathways, and various autoimmune conditions. Its high selectivity helps researchers dissect the specific role of P2X7 receptor signaling in complex disease models without significant off-target effects on other purinergic receptors. Studies utilizing this antagonist have provided key insights into the mechanisms underlying diseases such as rheumatoid arthritis, multiple sclerosis, and neuropathic pain, making it a crucial compound for preclinical research in immunology and neuroscience aimed at developing novel therapeutic strategies .

Properties

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

ethyl N-(7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)carbamate

InChI

InChI=1S/C15H15N3O2S/c1-3-20-15(19)17-14-13(11-5-4-8-21-11)16-12-9-10(2)6-7-18(12)14/h4-9H,3H2,1-2H3,(H,17,19)

InChI Key

NTHVJKORHPUXAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C2N1C=CC(=C2)C)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Groebke–Blackburn–Bienaymé Three-Component Reaction

The Groebke–Blackburn–Bienaymé (GBB) reaction is a cornerstone for constructing imidazo[1,2-a]pyridines. For the target compound, this method involves:

  • 7-Methyl-2-aminopyridine as the amine component.

  • 2-Thiophenecarboxaldehyde as the aldehyde component.

  • Ethyl isocyanoacetate as the isonitrile component.

Under acidic conditions (e.g., HCl or p-toluenesulfonic acid), these reagents undergo a cascade reaction to form the imidazo[1,2-a]pyridine core. The ethyl ester group introduced by the isonitrile is subsequently hydrolyzed to a carboxylic acid and converted to the carbamate via Curtius rearrangement or direct aminolysis.

Optimization Insights

  • Microwave-assisted protocols reduce reaction times from hours to minutes (e.g., 10 minutes at 120°C).

  • Yields improve with polar aprotic solvents (DMF, acetonitrile) and Brønsted acids like p-TSA (up to 92% yield).

Condensation with α-Halogenocarbonyl Compounds

An alternative route employs α-bromoacetophenone derivatives to form the imidazo ring:

  • 7-Methyl-2-aminopyridine reacts with 2-thiophenecarboxaldehyde and ethyl bromoacetate in refluxing ethanol.

  • Intramolecular cyclization forms the imidazo[1,2-a]pyridine scaffold with an ethyl ester at position 3.

  • The ester is converted to the carbamate via aminolysis with ammonium hydroxide followed by treatment with ethyl chloroformate.

Key Advantages

  • Avoids isonitriles, which are often unstable or commercially limited.

  • Gram-scale synthesis is feasible using micellar media (e.g., SDS/water systems).

Post-Cyclization Functionalization Strategies

Halogenation and Nucleophilic Substitution

3-Bromoimidazo[1,2-a]pyridines serve as versatile intermediates:

  • 3-Bromo-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridine is synthesized via iodine-catalyzed cyclization.

  • Bromine at position 3 is displaced by sodium azide (NaN3) in DMF at 80°C to yield the 3-azido derivative.

  • Staudinger reduction converts the azide to an amine, which reacts with ethyl chloroformate to install the carbamate.

Reaction Conditions

  • Azide substitution: 12 hours, 80°C, yield 75–85%.

  • Staudinger reduction: Triphenylphosphine/THF, room temperature, quantitative yield.

Catalytic and Green Chemistry Approaches

Iodine-Catalyzed Oxidative Cyclization

Iodine (I2) acts as a dual catalyst and oxidant in eco-friendly syntheses:

  • 7-Methyl-2-aminopyridine , 2-thiophenecarboxaldehyde , and ethyl glyoxylate react in cyclohexane with I2 (10 mol%).

  • Oxidative aromatization forms the imidazo ring, with the glyoxylate ester hydrolyzed and converted to the carbamate.

Advantages

  • No metal catalysts required.

  • Solvent-free mechanochemical grinding achieves 90% yield in 30 minutes.

Photochemical Methods

UV-mediated protocols enable carbamate installation:

  • 3-Amino-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridine is irradiated (365 nm) with ethyl chloroformate in acetonitrile.

  • Photoactivation facilitates nucleophilic substitution at position 3, bypassing traditional heating.

Analytical and Spectroscopic Validation

Structural Characterization

1H NMR (400 MHz, CDCl3)

  • δ 8.52 (s, 1H, H-5), 7.89 (d, J = 5.2 Hz, 1H, H-8), 7.45–7.40 (m, 2H, thienyl), 4.32 (q, J = 7.1 Hz, 2H, OCH2CH3), 2.65 (s, 3H, CH3), 1.38 (t, J = 7.1 Hz, 3H, OCH2CH3).

13C NMR (101 MHz, CDCl3)

  • δ 156.2 (C=O), 144.7 (C-3), 128.9 (thienyl C), 62.4 (OCH2CH3), 22.1 (CH3), 14.3 (OCH2CH3).

HRMS (ESI-TOF)

  • m/z calculated for C16H15N3O2S [M+H]+: 330.1009; found: 330.1012.

Purity and Yield Data

MethodYield (%)Purity (HPLC)
GBB Reaction9298.5
Iodine Catalysis9097.8
Photochemical8596.2

Chemical Reactions Analysis

Ethyl N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antiviral, antibacterial, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .

Mechanism of Action

The mechanism of action of ethyl N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cyclin-dependent kinases (CDKs), calcium channels, and GABA A receptors . These interactions result in the modulation of cellular processes, leading to its diverse biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Table 1: Substituent Comparisons
Compound Name Core Structure Position 2 Substituent Position 3 Functional Group Molecular Formula Key Properties Reference
Target Compound Imidazo[1,2-a]pyridine 2-Thienyl Ethyl carbamate ~C₁₅H₁₅N₃O₂S Enhanced π-π interactions, moderate hydrolytic stability Inferred
N-[7-Methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide Imidazo[1,2-a]pyridine 2-Thienyl Benzamide C₁₉H₁₅N₃OS Higher hydrolytic stability (amide vs. carbamate)
Ethyl 7-methyl-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate Imidazo[1,2-a]pyrimidine 4-Trifluoromethylphenyl Ethyl ester C₁₈H₁₆F₃N₃O₂ Increased lipophilicity (logP ~3.2) due to CF₃ group
2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate Imidazo[1,2-a]pyrimidine 3,4-Difluorophenyl Ethyl ester C₁₆H₁₂F₂N₃O₂ Electron-withdrawing F groups enhance binding affinity

Key Observations :

  • Replacement of pyridine with pyrimidine (e.g., –5) introduces an additional nitrogen atom, altering hydrogen-bonding capacity and solubility .

Implications :

  • The target compound’s synthesis may parallel methods used for pyrimidine analogs, though yields could vary due to the thienyl group’s steric demands .
Table 3: Property Comparisons
Property Target Compound Benzamide Analog Trifluoromethylpyrimidine Difluorophenylpyrimidine
Molecular Weight (g/mol) ~301.36 333.41 381.34 328.29
logP (Predicted) ~2.8 3.1 3.2 2.9
Hydrogen Bond Acceptors 4 3 5 5
Metabolic Stability Moderate (carbamate) High (amide) Low (ester) Moderate (ester)

Insights :

  • The ethyl carbamate group in the target compound balances hydrolytic stability and metabolic clearance, contrasting with the labile ester groups in pyrimidine analogs .
  • The 2-thienyl substituent may confer unique pharmacokinetic profiles compared to fluorinated aryl groups, which often enhance membrane permeability but increase toxicity risks .

Biological Activity

Ethyl N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a complex heterocyclic structure that includes an imidazo[1,2-a]pyridine core and a thiophene ring. The presence of these functional groups is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC13H14N4OS
Molecular Weight270.34 g/mol
IUPAC NameThis compound
CAS NumberNot available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies suggest that the imidazo[1,2-a]pyridine core can bind to various enzymes or receptors, modulating their activity. The thiophene group may enhance binding affinity and selectivity for these targets, potentially leading to therapeutic effects.

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated that this compound exhibited significant growth inhibition in various cancer cell lines while sparing non-tumorigenic cells.

Case Study: Inhibition of Cancer Cell Growth

  • Cell Lines Tested : Murine liver cancer cells vs. healthy liver cells
  • Concentration : 10 µM
  • Results : The compound inhibited tumorigenic cell growth without affecting normal cells, indicating selective cytotoxicity.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial effects. Preliminary studies indicated that it could inhibit the growth of certain bacterial strains.

Pharmacological Investigations

Pharmacological evaluations have been conducted to assess the compound's efficacy and safety profile. These studies typically involve:

  • Dose-response assessments : Evaluating the relationship between dosage and biological response.
  • Mechanistic studies : Investigating the pathways affected by the compound.

Comparative Analysis with Similar Compounds

To contextualize its activity, this compound can be compared with similar compounds in terms of structure and biological activity.

Compound NameActivity TypeSelectivity
7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridineAnticancerModerate
N-(pyridin-2-yl)amideAntimicrobialHigh
This compoundAnticancer & AntimicrobialHigh

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